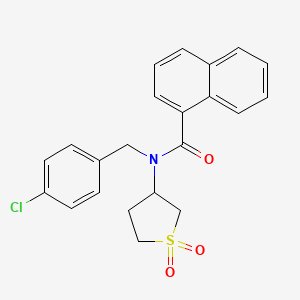![molecular formula C8H8F3N3O2 B2622483 methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate CAS No. 883010-83-1](/img/structure/B2622483.png)
methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a trifluoromethyl group and a hydrazine carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 2-chloropyridine with trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. This intermediate is then reacted with hydrazine hydrate to form the hydrazine derivative. Finally, the carboxylate group is introduced through esterification with methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate: Unique due to the presence of both trifluoromethyl and hydrazine groups.
This compound: Similar in structure but may have different substituents on the pyridine ring.
This compound: Contains a different heterocyclic ring but similar functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group, which imparts unique electronic and steric properties, and a hydrazine moiety, which can participate in a variety of chemical reactions. This combination makes it a versatile compound for various scientific applications.
Propiedades
IUPAC Name |
methyl N-[[4-(trifluoromethyl)pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c1-16-7(15)14-13-6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKUZMUPKKSDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(cyanomethyl)-2-[5-(2-methylcyclopropyl)furan-2-yl]-N-phenylcyclopropane-1-carboxamide](/img/structure/B2622403.png)
![ethyl 2-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2622404.png)
![N-(4-chlorophenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2622406.png)
![5-[(4-chlorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2622409.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2622410.png)

![2-(3,4-dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2622414.png)


![5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B2622418.png)
![2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine](/img/structure/B2622420.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2622421.png)
![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2622422.png)
![1-benzoyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2622423.png)
